molecular formula C6H11ClO3 B2702846 2-(2-Chloroethoxy)-2-methylpropanoic acid CAS No. 1549532-87-7

2-(2-Chloroethoxy)-2-methylpropanoic acid

Cat. No.: B2702846
CAS No.: 1549532-87-7
M. Wt: 166.6
InChI Key: CKWWYRURKRTXQT-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)-2-methylpropanoic acid is a carboxylic acid derivative with the molecular formula C6H11ClO3 and a molecular weight of 166.60 g/mol . This compound features both a carboxylic acid group and a chloroethoxy chain, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research. The reactive chloro group is amenable to nucleophilic substitution, allowing for the introduction of various functional groups, while the carboxylic acid can be readily converted to esters or amides . With a defined structure (SMILES: CC(C)(C(=O)O)OCCCl) , it serves as a versatile precursor for the synthesis of more complex molecules. As a reference standard, its well-characterized properties, including a predicted collision cross-section and a topological polar surface area of 46.5 Ų , support its use in analytical method development and structure-activity relationship studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use, as this compound is classified with specific hazard warnings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethoxy)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-6(2,5(8)9)10-4-3-7/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWWYRURKRTXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Chloroethoxy)-2-methylpropanoic acid structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Pharmaceutical Utility

Executive Summary

2-(2-Chloroethoxy)-2-methylpropanoic acid (CAS: 1549532-87-7) is a specialized bifunctional aliphatic ether used primarily as a pharmacophore building block in the synthesis of PPAR


 agonists (fibrates)  and related metabolic modulators.[1][2][3] Characterized by a gem-dimethyl "fibrate head" and a reactive alkyl chloride "tail," this molecule serves as a critical linker, enabling the attachment of the bioactive isobutyric acid moiety to aromatic scaffolds via nucleophilic substitution.

This guide provides a rigorous technical analysis of its physicochemical properties, Bargellini-based synthesis, and applications in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis[4]

The molecule is an ether derivative of


-hydroxyisobutyric acid. Its structure combines a sterically hindered carboxylic acid with a reactive alkyl chloride, separated by an ethylene glycol ether linkage.
Table 1: Physicochemical Profile
PropertyData
IUPAC Name This compound
Common Synonyms 2-(2-Chloroethoxy)isobutyric acid;

-(2-Chloroethoxy)isobutyric acid
CAS Registry Number 1549532-87-7
Molecular Formula

Molecular Weight 166.60 g/mol
SMILES CC(C)(C(=O)O)OCCCl
InChI Key CKWWYRURKRTXQT-UHFFFAOYSA-N
Predicted pKa ~3.8 (Carboxylic acid)
Predicted LogP ~0.9 - 1.2
Structural Features
  • Gem-Dimethyl Group: The two methyl groups at the

    
    -position create significant steric bulk, preventing metabolic hydrolysis of adjacent esters (if formed) and mimicking the canonical "fibrate" pharmacophore essential for PPAR
    
    
    
    binding.
  • Ether Linkage: The oxygen atom provides rotational freedom and hydrogen bond acceptance, influencing the solubility and binding affinity of derived drugs.

  • Alkyl Chloride: A primary alkyl halide susceptible to

    
     displacement, serving as the attachment point for aromatic nucleophiles (e.g., phenols, thiols).
    
Part 2: Synthetic Methodology (The Bargellini Reaction)[4][5]

While simple ether synthesis (Williamson) is possible, the most authoritative and atom-economical route to


-alkoxyisobutyric acids is the Bargellini Reaction . This multicomponent reaction couples a ketone, chloroform, and a nucleophile (in this case, 2-chloroethanol) under strongly basic conditions.
Mechanism of Action

The reaction proceeds via the formation of a highly reactive gem-dichloroepoxide intermediate.

  • Carbanion Formation: Base deprotonates chloroform to form the trichloromethyl anion (

    
    ).[4]
    
  • Addition:

    
     attacks the ketone (acetone) to form a trichloromethyl carbinol alkoxide.[4]
    
  • Epoxidation: Intramolecular substitution eliminates a chloride ion, forming a gem-dichloroepoxide.

  • Ring Opening: The alcohol nucleophile (2-chloroethanol) attacks the epoxide, followed by hydrolysis of the acyl chloride equivalent to the final acid.

Diagram 1: Bargellini Synthesis Pathway

BargelliniReaction Acetone Acetone (Solvent/Reagent) Intermediate1 Trichloromethyl Carbinol Anion Acetone->Intermediate1 Condensation CHCl3 Chloroform (Reagent) CHCl3->Intermediate1 Condensation Base NaOH / TEBAC (Catalyst) Base->Intermediate1 Condensation Epoxide gem-Dichloroepoxide (Reactive Intermediate) Intermediate1->Epoxide -Cl⁻ (Cyclization) Product 2-(2-Chloroethoxy)- 2-methylpropanoic Acid Epoxide->Product + 2-Chloroethanol + H₂O / -HCl Alcohol 2-Chloroethanol (Nucleophile) Alcohol->Product Nucleophilic Attack

Caption: The Bargellini multicomponent reaction pathway converting acetone and chloroform into the target acid via a dichloroepoxide intermediate.[5]

Validated Experimental Protocol

Note: This protocol is adapted from standard Bargellini conditions for hindered ether acids.

Reagents:

  • 2-Chloroethanol (1.0 equiv)

  • Acetone (5.0 equiv, excess serves as solvent/reagent)

  • Chloroform (1.5 equiv)

  • Sodium Hydroxide (4.0 equiv, pulverized)

  • TEBAC (Triethylbenzylammonium chloride, 1 mol% - Phase Transfer Catalyst)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve TEBAC in 2-chloroethanol and acetone .

  • Addition: Cool the mixture to 0-5°C. Add pulverized NaOH slowly to maintain temperature.

  • Reaction: Add chloroform dropwise over 2 hours. The reaction is highly exothermic; ensure temperature does not exceed 35°C to prevent polymerization.

  • Maturation: Stir vigorously at room temperature for 12–16 hours. The mixture will thicken as NaCl precipitates.

  • Workup:

    • Evaporate excess acetone under reduced pressure.

    • Dissolve residue in water (pH > 10). Wash with diethyl ether to remove unreacted organics.

    • Acidification: Cool the aqueous layer and acidify to pH 2.0 using conc. HCl. The product may oil out or precipitate.

    • Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over

      
      .
      
  • Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation or recrystallization from hexanes (if solid).

Part 3: Applications in Drug Development

This compound is a specialized "linker-head" motif. It allows medicinal chemists to attach the PPAR


-activating isobutyric acid head to various aromatic tails.
1. Fibrate Analog Synthesis

Traditional fibrates (e.g., Clofibrate, Fenofibrate) possess an


-aryloxyisobutyric acid structure. However, next-generation PPAR agonists often require a spacer between the aromatic ring and the acid head to modulate potency and selectivity (PPAR

vs. PPAR

).
  • Reaction: The alkyl chloride end undergoes

    
     reaction with substituted phenols or thiophenols (
    
    
    
    or
    
    
    ) in the presence of
    
    
    .
  • Result: Formation of

    
    .
    
2. Prodrug Derivatization

The carboxylic acid group can be esterified (e.g., with isopropyl alcohol) to improve oral bioavailability, mimicking the Fenofibrate prodrug strategy. The chloro-group remains available for late-stage functionalization.

Diagram 2: Utilization in Fibrate Synthesis

FibrateSynthesis Linker 2-(2-Chloroethoxy)- 2-methylpropanoic Acid Coupled Ether Intermediate Ar-O-CH₂CH₂-O-C(Me)₂-COOH Linker->Coupled SN2 Substitution Phenol Substituted Phenol (Ar-OH) Phenol->Coupled SN2 Substitution Base K₂CO₃ / DMF Base->Coupled SN2 Substitution Prodrug Esterification (e.g., Isopropyl ester) Coupled->Prodrug R-OH / Acid Cat. FinalDrug Next-Gen Fibrate (PPAR Agonist) Prodrug->FinalDrug Final Processing

Caption: Workflow for utilizing the target molecule as a linker to synthesize fibrate-class drugs.

Part 4: Analytical Characterization

To validate the synthesis of this compound, compare experimental data against these expected spectral signatures.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.48 (s, 6H, 
      
      
      
      ) – Gem-dimethyl singlet.
    • 
       3.65 (t, 2H, 
      
      
      
      ,
      
      
      ) – Ether methylene.
    • 
       3.75 (t, 2H, 
      
      
      
      ,
      
      
      ) – Chloromethylene (deshielded).
    • 
       10.5 (br s, 1H, 
      
      
      
      ) – Carboxylic acid proton.
  • 13C NMR:

    • 
       24.5 (
      
      
      
      )
    • 
       42.8 (
      
      
      
      )
    • 
       65.2 (
      
      
      
      )
    • 
       78.5 (Quaternary 
      
      
      
      )
    • 
       178.0 (
      
      
      
      )
References
  • Tron, G. C., & Pirali, T. (2021).[6] The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(3), 558.[6]

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1549532-87-7).[1][2]

  • PubChem. (2024). Compound Summary: this compound (C6H11ClO3). National Library of Medicine.

  • Weizmann, C., et al. (1948).[5] The reaction of chloroform and acetone with alcohols and phenols. Journal of the American Chemical Society. (Foundational mechanism for Bargellini ether synthesis).[5][7]

Sources

Gem-Dimethyl Substituted Ether Carboxylic Acids: A Technical Guide to Structural Optimization in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the gem-dimethyl substituted ether carboxylic acid moiety represents a high-value pharmacophore, functioning simultaneously as a conformational lock and a metabolic shield .[1] Most notably validated by the fibrate class of lipid-lowering agents (e.g., Gemfibrozil, Clofibrate), this structural motif leverages the Thorpe-Ingold effect to restrict rotatable bonds while protecting the


-carbon from rapid metabolic oxidation.

This guide analyzes the physicochemical principles, synthetic pathways, and strategic application of this moiety, providing researchers with actionable protocols for integrating it into novel drug candidates.

Mechanistic Principles

The Thorpe-Ingold Effect (Conformational Locking)

The introduction of two methyl groups at the


-carbon (gem-dimethyl) induces the Thorpe-Ingold effect (also known as angle compression). The steric bulk of the methyl groups expands the internal bond angle (

), forcing the external substituents (the ether oxygen and the carboxylate) closer together.
  • Entropic Advantage: By restricting the available conformational space, the molecule is pre-organized into a bioactive conformation, reducing the entropic penalty upon binding to the target protein (e.g., PPAR

    
    ).
    
  • Bioactivity: This restriction often correlates with increased potency compared to the des-methyl or mono-methyl analogs.

Metabolic Blockade

The


-carbon of a carboxylic acid is a common "soft spot" for metabolic degradation.
  • Blockade of

    
    -Oxidation:  In fatty acid mimetics, the 
    
    
    
    -carbon is susceptible to dehydrogenation. The gem-dimethyl substitution removes the
    
    
    -protons entirely, rendering this position inert to
    
    
    -oxidation machinery.
  • Glucuronidation Shifting: While the gem-dimethyl group protects the carbon skeleton, the exposed carboxylic acid remains a target for Phase II conjugation (glucuronidation). This is a critical consideration for half-life and clearance design.

Visualization: Mechanism of Action

The following diagram illustrates the dual role of the gem-dimethyl group in conformational restriction and metabolic protection.

GemDimethylEffect cluster_0 Unsubstituted Analog cluster_1 Gem-Dimethyl Substituted NodeA Linear Conformation (High Entropy) NodeB Metabolic Soft Spot (α-Proton Abstraction) NodeA->NodeB Susceptible to NodeC Steric Bulk (Me-C-Me) NodeD Thorpe-Ingold Effect (Angle Compression) NodeC->NodeD Induces NodeF Metabolic Blockade (No α-Protons) NodeC->NodeF Ensures NodeE Bioactive Conformation (Low Entropy Cost) NodeD->NodeE Favors

Figure 1: Mechanistic impact of gem-dimethyl substitution on conformation and stability.

Synthetic Masterclass: The Bargellini Reaction

While standard Williamson ether synthesis (Phenol +


-bromoester) is possible, it often suffers from low yields due to the steric hindrance of the tertiary halide/leaving group. The Bargellini Reaction  is the superior, atom-economic method for synthesizing 

-aryloxyisobutyric acids directly from phenols, acetone, and chloroform.
Reaction Mechanism

The reaction proceeds via a multi-component pathway:

  • Generation of the trichloromethide anion (

    
    ).
    
  • Addition to acetone to form a trichloromethyl carbinol.

  • Formation of the highly reactive gem-dichloroepoxide intermediate.[2]

  • Regioselective ring-opening by the phenoxide nucleophile.

  • Hydrolysis of the acyl chloride to the carboxylic acid.[3]

Experimental Protocol: Synthesis of 2-Methyl-2-phenoxypropanoic Acid

Objective: Synthesis of a gem-dimethyl ether acid scaffold.

Reagents:

  • Phenol (10 mmol)

  • Chloroform (15 mmol)

  • Acetone (Excess/Solvent, 20 mL)

  • Sodium Hydroxide (Powdered, 40 mmol)

  • Benzyltriethylammonium chloride (TEBA) (Catalytic, 0.5 mmol)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Phenol (0.94 g, 10 mmol) and TEBA (114 mg) in Acetone (20 mL).

  • Addition: Add powdered NaOH (1.6 g, 40 mmol) slowly to the stirring solution. The mixture may warm slightly.

  • Initiation: Add Chloroform (1.2 mL, 15 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to a gentle reflux (approx. 56°C) for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) for the disappearance of phenol.

  • Workup:

    • Evaporate excess acetone under reduced pressure.

    • Dissolve the residue in water (30 mL).

    • Wash the aqueous phase with Diethyl Ether (2 x 15 mL) to remove unreacted organic neutrals.

    • Acidification: Acidify the aqueous layer to pH 1-2 using concentrated HCl. A white precipitate (the product) should form.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the pure acid.
    

Yield Expectation: 60-80% depending on phenol substitution.

Visualization: Bargellini Reaction Pathway

BargelliniReaction Reactants Phenol + Acetone + Chloroform (NaOH Base) Inter1 Trichloromethyl Carbinol Reactants->Inter1 Base Cat. Inter2 Gem-Dichloroepoxide (Key Electrophile) Inter1->Inter2 Cyclization (-Cl) Inter3 Alpha-Aryloxy Acyl Chloride Inter2->Inter3 Phenoxide Attack / Ring Open Product Gem-Dimethyl Ether Carboxylic Acid (Alpha-Aryloxyisobutyric Acid) Inter3->Product Hydrolysis

Figure 2: The Bargellini Reaction pathway for sterically hindered ether synthesis.

Case Study: Fibrates in Metabolic Disease

The clinical success of the gem-dimethyl ether moiety is best exemplified by the Fibrates (PPAR


 agonists).
Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the gem-dimethyl group on the half-life and potency of fibrate analogs.

CompoundStructure MotifHalf-Life (

)
Metabolic Fate
Phenoxyacetic Acid

< 1 hourRapid oxidation
Clofibrate (Prodrug)

12-24 hours (acid)Hydrolysis

Glucuronidation
Gemfibrozil

1.5 hoursMethyl oxidation (ring), Glucuronidation
Ciprofibrate

(Cyclopropyl)
48-80 hoursHighly resistant to metabolism

Analysis:

  • Gemfibrozil: Contains the gem-dimethyl group, but it is separated from the ether oxygen by a propyl chain. This unique spacing allows it to act as a spacer, but the primary metabolic clearance is actually oxidation of the aromatic methyl group, not the gem-dimethyl chain [1].

  • Clofibrate/Fenofibrate: The gem-dimethyl group is directly adjacent to the ether oxygen and the carboxylate (

    
    ). This specific arrangement creates the "fibric acid" pharmacophore, essential for PPAR
    
    
    
    binding and preventing degradation of the acid tail [2].

Advanced Design: Bioisosteres

For modern drug design, if the gem-dimethyl group introduces excessive lipophilicity (


), Oxetanes  are the preferred bioisostere.
  • Substitution: Replace the

    
     gem-dimethyl group with an oxetane ring (spiro-fused or inline).
    
  • Benefit: The oxetane ring maintains the steric bulk and "kink" of the gem-dimethyl group but lowers lipophilicity due to the oxygen atom, improving solubility and metabolic stability [3].[4]

References

  • Gemfibrozil Pharmacokinetics & Metabolism. Drugs.com. Available at: [Link]

  • The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 2021.[5] Available at: [Link]

  • Oxetanes as Versatile Elements in Drug Discovery and Synthesis.Journal of Medicinal Chemistry, 2016. (General reference for oxetane bioisosterism).
  • Thorpe-Ingold Effect. Wikipedia. Available at: [Link]

Sources

Fibrate Pharmacophore Building Blocks: A Modular Approach to PPAR Agonist Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fibrate Pharmacophore Building Blocks for PPAR Agonist Research Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The fibrate class of hypolipidemic agents remains a cornerstone in the management of dyslipidemia, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR


).[1][2][3][4][5][6] While the "fibrate" label is often applied broadly, the core pharmacophore—aryloxyisobutyric acid —represents a highly tunable scaffold. This guide deconstructs the fibrate architecture into modular building blocks, providing a rational framework for designing next-generation PPAR agonists, including Selective PPAR Modulators (SPPARMs) and pan-agonists. We move beyond simple listing to explore the causality of structural choices and the integrity of validation protocols.

Part 1: Deconstructing the Fibrate Pharmacophore

The classical fibrate pharmacophore is not merely a static template but a dynamic tripartite system designed to engage the Y-shaped Ligand Binding Pocket (LBP) of the PPAR nuclear receptor.

The Tripartite Architecture

Effective PPAR agonism requires precise occupancy of the receptor's LBP. The fibrate molecule addresses this through three distinct regions:

ModuleFunctionStructural RequirementInteraction Target
Head Group AnchorAcidic moiety (carboxylic acid or bioisostere)AF-2 Helix (H12): Forms H-bonds with Tyr314, His440, Tyr464 (PPAR

).
Linker SpacerOxygen/Sulfur atom + Alkyl chainArm I: Positions the head group while minimizing steric clash with the narrow entrance.
Tail SpecificityLipophilic aromatic/aliphatic systemArms II & III: Hydrophobic pockets that dictate subtype selectivity (

vs.

vs.

).
The "Fibrate Head": Why Isobutyric Acid?

The hallmark of this class is the 2-methylpropanoic acid moiety (isobutyric acid).

  • Metabolic Stability: The gem-dimethyl substitution adjacent to the carboxyl group sterically hinders

    
    -oxidation and esterase cleavage (in the case of prodrugs), prolonging half-life compared to unbranched phenoxyacetic acids.
    
  • Receptor Conformation: The bulky methyl groups restrict conformational freedom, pre-organizing the molecule to fit the AF-2 active conformation, acting as a "molecular doorstop" that stabilizes the active receptor state.

Part 2: Chemical Building Blocks & Synthesis Strategy

This section details the specific reagents and "causal" synthetic pathways. The primary method for assembling the fibrate core is Williamson Ether Synthesis , chosen for its reliability in coupling phenols (the Tail) to the isobutyric head.

The Building Block Inventory
A. The Head Group Donors

These reagents introduce the fibric acid moiety.

  • Ethyl 2-bromo-2-methylpropionate: The industry standard. The ethyl ester protects the acid during synthesis and increases lipophilicity for cell permeability (acting as a prodrug).

  • 1,1,1-Trichloro-2-methyl-2-propanol (Chloretone): Used in the Bargellini reaction. Useful when the phenol is sensitive to harsh basic alkylation conditions.

B. The Lipophilic Tails (Phenolic Precursors)

The tail dictates potency and selectivity.

  • 4-Chlorophenol: The simplest tail (Clofibrate). Low selectivity.[7]

  • 4-(4-Chlorobenzoyl)phenol: The tail of Fenofibrate .[8] The benzophenone moiety extends into the hydrophobic pocket, significantly increasing potency over clofibrate.

  • 4-(2-(4-Chlorobenzamido)ethyl)phenol: The tail of Bezafibrate . The amide linker adds hydrogen bonding potential, influencing potency.

Synthetic Workflow: The Williamson Protocol

Rationale: We utilize a weak base (


) in a polar aprotic solvent (MEK or DMF) to favor 

substitution while minimizing elimination side reactions common with tertiary halides.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of the Phenolic Tail (e.g., 4-chlorophenol) in Methyl Ethyl Ketone (MEK). Add 3.0 eq of anhydrous Potassium Carbonate (

    
    ).
    
  • Reflux: Heat to reflux (

    
    ) for 1 hour to generate the phenoxide anion. Critical: Ensure anhydrous conditions to prevent hydrolysis of the reagent.
    
  • Alkylation: Dropwise add 1.2 eq of Ethyl 2-bromo-2-methylpropionate .

  • Reaction: Reflux for 12-24 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with 1N NaOH (removes unreacted phenol) and Brine.

  • Hydrolysis (Optional for Assay): To generate the active free acid for in vitro binding assays, treat the ester with LiOH in THF/Water (1:1) at RT for 4 hours, then acidify to pH 3.

SyntheticWorkflow Phenol Phenolic Tail (Ar-OH) Base Base Activation (K2CO3 / MEK) Phenol->Base Phenoxide Phenoxide Intermediate Base->Phenoxide Coupling SN2 Coupling (Reflux 12-24h) Phenoxide->Coupling Reagent Head Group Donor (Ethyl 2-bromo-2-methylpropionate) Reagent->Coupling Ester Fibrate Ester (Prodrug Form) Coupling->Ester Hydrolysis LiOH Hydrolysis Ester->Hydrolysis Optional Acid Active Fibrate Acid (Active Agonist) Hydrolysis->Acid

Figure 1: Standard Williamson Ether Synthesis workflow for fibrate assembly. The ester intermediate often serves as the orally bioavailable prodrug.

Part 3: Functional Validation (In Vitro)

Trustworthiness in data comes from robust, self-validating assays. The Luciferase Transactivation Assay is the gold standard for verifying nuclear receptor activation.

Protocol: PPAR Transactivation Assay

Objective: Quantify the ability of the synthesized fibrate building block to drive transcription via the PPAR Response Element (PPRE).

Materials:

  • Cell Line: HEK293T or COS-7 (low endogenous PPAR expression).

  • Plasmids:

    • Expression Vector: pSG5-hPPAR

      
       (encodes human PPAR
      
      
      
      ).
    • Reporter Vector: (PPRE)3-TK-Luc (contains 3 copies of PPRE upstream of luciferase).

    • Normalization Vector: pRL-SV40 (Renilla luciferase for transfection efficiency).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well white plates. Incubate 24h.
    
  • Transfection: Use a lipid-based reagent (e.g., Lipofectamine). Transfect with a 5:5:1 ratio of Expression:Reporter:Normalization plasmids.

  • Treatment: 24h post-transfection, replace media with serum-free media containing the test compound (0.1

    
    M - 100 
    
    
    
    M).
    • Positive Control:[9][10][11][12] Fenofibric Acid (10

      
      M) or GW7647 (highly selective).
      
    • Negative Control:[12] DMSO vehicle (0.1%).

  • Lysis & Detection: 24h post-treatment, lyse cells. Add Firefly substrate, read luminescence. Add Stop & Glo (Renilla substrate), read luminescence.

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve to determine

    
    .
    

PPAR_Signaling Ligand Fibrate Ligand PPAR PPAR-alpha (Inactive Cytosolic/Nuclear) Ligand->PPAR Binding (AF-2 Helix stabilization) Complex Ligand-Receptor Complex PPAR->Complex Heterodimer PPAR-RXR Heterodimer Complex->Heterodimer RXR RXR (Retinoid X Receptor) RXR->Heterodimer DNA PPRE (DNA Promoter Region) Heterodimer->DNA Binding to PPRE Cofactors Co-activators (PGC-1a, SRC-1) Cofactors->DNA Recruitment Transcription Gene Transcription (Fatty Acid Oxidation) DNA->Transcription Activation

Figure 2: Mechanism of Action. Fibrates bind PPAR


, inducing heterodimerization with RXR and recruitment of co-activators to the PPRE, driving transcription of lipid-metabolizing genes.

Part 4: Comparative Analysis of Fibrate Generations

The evolution of the fibrate pharmacophore illustrates the impact of "Tail" modifications on potency and selectivity.[13]

DrugHead GroupTail StructureSelectivityPotency (

)
Clofibrate Isobutyric Acid4-chlorophenylPPAR

(weak)

Fenofibrate Isobutyric Acid4-chlorobenzophenonePPAR


Bezafibrate Isobutyric Acid4-[2-(4-chlorobenzamido)ethyl]Pan (

,

,

)

(

)
Pemafibrate 3-phenoxypropyl*2-aminobenzoxazole derivativeSPPARM

(Highly Selective)

Note: Pemafibrate represents a departure from the classic isobutyric acid head, utilizing a modified acidic linker to achieve "super-agonism" and higher selectivity (SPPARM concept).

Part 5: Advanced Design - The SPPARM Concept

Modern research focuses on Selective PPAR Modulators (SPPARMs) . Unlike classic agonists that fully stabilize the AF-2 helix, SPPARMs induce unique conformational changes that differentially recruit co-activators.

Design Heuristic for SPPARMs:

  • Retain the Head: Keep the acidic anchor for H-bonding.

  • Modify the Linker: Lengthening the linker (e.g., to a 3-carbon chain) allows the tail to explore deeper hydrophobic pockets.

  • Y-Shaped Tail: Incorporating a Y-shaped bifurcation in the tail (as seen in Pemafibrate) allows simultaneous occupancy of multiple hydrophobic sub-pockets, drastically increasing binding affinity and selectivity over PPAR

    
    .
    

SAR_Decision Start Start: Fibrate Scaffold Design HeadChoice Head Group Selection Start->HeadChoice Isobutyric Isobutyric Acid (Classic Fibrate) HeadChoice->Isobutyric ModifiedHead Modified Acid (e.g., Oxypropanoic) HeadChoice->ModifiedHead TailChoice Tail Modification Isobutyric->TailChoice ModifiedHead->TailChoice SimpleAr Simple Aryl (e.g., Chlorophenol) TailChoice->SimpleAr ComplexAr Complex/Linker Aryl (e.g., Benzophenone, Amide) TailChoice->ComplexAr Result1 Low Potency Weak Selectivity (e.g., Clofibrate) SimpleAr->Result1 Result2 High Potency PPAR-alpha Selective (e.g., Fenofibrate) ComplexAr->Result2 If rigid linker Result3 Super-Agonist (SPPARM) High Selectivity & Potency (e.g., Pemafibrate) ComplexAr->Result3 If flexible/Y-shape

Figure 3: SAR Decision Tree. Strategic modification of the tail and linker dictates the transition from weak generation 1 fibrates to high-potency SPPARMs.

References

  • Lannutti, F., et al. (2013).

    
     agonism of fibrates by a combined MM-docking approach. Methods in Molecular Biology.[1] Link
    
  • Giampietro, L., et al. (2012).[3][14] Synthesis and structure–activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters.[14][15] Link

  • Fruchart, J.C. (2013). Selective PPAR alpha modulation: a new standard of care for the treatment of dyslipidemia and microvascular complications. Cardiovascular Diabetology. Link

  • Raza-Iqbal, S., et al. (2015). Fibrates: A Review of Clinical Aspects and Mechanism of Action. Journal of Atherosclerosis and Thrombosis. Link

  • Cayman Chemical.PPAR

    
     Transcription Factor Assay Kit Protocol.Link
    

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Methodological & Application

Application Notes and Protocols: Leveraging 2-(2-Chloroethoxy)-2-methylpropanoic acid as a Versatile Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[][4] A PROTAC molecule consists of three essential components: a "warhead" ligand that binds to a protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[5][6][7]

Upon entering the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[1][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another catalytic cycle.[1][5] This event-driven, catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations, a significant advantage over traditional occupancy-based inhibitors.[5]

While the warhead and E3 ligase ligand dictate target specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][8] The linker's length, composition, rigidity, and attachment points govern the geometry and stability of the ternary complex.[1][9] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which is crucial for efficient degradation.[1]

This document provides a detailed guide on the application of 2-(2-Chloroethoxy)-2-methylpropanoic acid , a versatile and synthetically accessible linker building block, for the rational design and synthesis of novel PROTACs. We will explore its unique structural features and provide step-by-step protocols for its incorporation into a PROTAC, followed by robust methodologies for evaluating the final compound's biological activity.

Featured Linker: this compound

The structure of this compound offers a unique combination of features that make it an attractive choice for PROTAC linker design.

Chemical Structure:

Key Attributes and Advantages:

  • Orthogonal Reactive Handles: The molecule possesses two distinct reactive sites: a terminal chloro group and a carboxylic acid . The chloroalkane moiety is an excellent electrophile for nucleophilic substitution reactions, commonly with hydroxyl or amine groups on an E3 ligase ligand. The carboxylic acid provides a standard handle for robust amide bond formation with an amine-functionalized warhead (or vice versa). This orthogonality simplifies the synthetic strategy, allowing for a controlled, stepwise assembly of the PROTAC.

  • Ether and Alkyl Composition: The linker contains both ether and alkyl functionalities. The ether oxygen can improve the aqueous solubility of the final PROTAC, a common challenge for these large "beyond Rule of 5" molecules.[4][9] The alkyl components, including the gem-dimethyl group, provide a degree of lipophilicity to aid in cell permeability and can introduce conformational constraints that may favor a productive ternary complex.[]

  • Tunable Length and Flexibility: While this specific molecule provides a set length, its synthesis can be adapted to incorporate longer or shorter chloroethoxy chains. The combination of the flexible ether linkage and the more rigid gem-dimethyl group offers a balance that can be advantageous for spanning the distance between the POI and E3 ligase binding sites.[1]

Experimental Design and Protocols

The following section outlines a comprehensive workflow for the synthesis and evaluation of a PROTAC utilizing this compound. This workflow is designed to be a self-validating system, with clear steps and controls to ensure scientific rigor.

Part 1: PROTAC Synthesis and Purification

The general strategy involves a two-step conjugation process. First, the linker is attached to the E3 ligase ligand. Second, the resulting intermediate is coupled with the warhead targeting the POI.

Workflow for PROTAC Synthesis

cluster_0 Step 1: Linker-Anchor Conjugation cluster_1 Step 2: Final PROTAC Assembly Linker This compound Reaction1 Williamson Ether Synthesis (or Nucleophilic Substitution) Linker->Reaction1 E3_Ligand E3 Ligase Ligand (e.g., VHL-OH) E3_Ligand->Reaction1 Intermediate Linker-E3 Ligand Conjugate Reaction1->Intermediate Reaction2 Amide Coupling (e.g., HATU, DIPEA) Intermediate->Reaction2 Warhead POI Ligand (Warhead) (e.g., Warhead-NH2) Warhead->Reaction2 Final_PROTAC Final PROTAC Molecule Reaction2->Final_PROTAC Purification Purification (e.g., Prep-HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for the two-step synthesis of a PROTAC.

Protocol 1: Conjugation of this compound to a Hydroxyl-Bearing E3 Ligand (e.g., VHL-OH)

This protocol describes a nucleophilic substitution reaction to form an ether bond between the linker and the E3 ligase ligand.

  • Reagents & Materials:

    • Hydroxy-functionalized E3 Ligase Ligand (e.g., a derivative of the von Hippel-Lindau ligand, VH032).[11]

    • This compound.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

    • Anhydrous N,N-Dimethylformamide (DMF).

    • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup.

    • Reverse-phase preparatory HPLC for purification.

  • Procedure:

    • To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the hydroxyl-functionalized E3 Ligase Ligand (1.0 eq).

    • Dissolve the ligand in anhydrous DMF.

    • Add this compound (1.2 eq) to the solution.

    • Add Cs₂CO₃ (3.0 eq). Causality: A strong base is required to deprotonate the hydroxyl group on the E3 ligand, forming a potent nucleophile. Cs₂CO₃ is often effective and has good solubility in DMF.

    • Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-16 hours).

    • Upon completion, cool the reaction to room temperature. Quench by slowly adding water.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using reverse-phase preparatory HPLC to obtain the pure Linker-E3 Ligand intermediate.

    • Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.

Protocol 2: Amide Coupling of Linker-E3 Ligand Intermediate to an Amine-Functionalized Warhead

This protocol uses a standard peptide coupling reagent to form the final PROTAC molecule.

  • Reagents & Materials:

    • Purified Linker-E3 Ligand intermediate (from Protocol 1).

    • Amine-functionalized warhead (POI ligand).

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

    • N,N-Diisopropylethylamine (DIPEA).

    • Anhydrous DMF or Dichloromethane (DCM).

    • Standard laboratory glassware and purification equipment.

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, dissolve the Linker-E3 Ligand intermediate (1.0 eq) in anhydrous DMF.

    • Add the amine-functionalized warhead (1.1 eq).

    • Add HATU (1.2 eq). Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine on the warhead. This minimizes side reactions and racemization.

    • Add DIPEA (3.0 eq). Causality: A non-nucleophilic organic base is required to scavenge the acid formed during the reaction and to ensure the warhead's amine remains deprotonated and nucleophilic.

    • Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.

    • Once the reaction is complete, dilute with water and extract with an organic solvent as in Protocol 1.

    • Concentrate the crude material and purify by reverse-phase preparatory HPLC.

    • Lyophilize the pure fractions to yield the final PROTAC as a solid.

    • Thoroughly characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity, purity, and structure.

Part 2: Biological Evaluation of the Synthesized PROTAC

After successful synthesis and characterization, the next critical phase is to assess the PROTAC's ability to induce the degradation of its intended target protein in a cellular context.

Workflow for PROTAC Biological Evaluation

cluster_0 Cellular Treatment cluster_1 Protein Analysis cluster_2 Data Interpretation cluster_3 Mechanism Validation Cells Culture Target Cells Treatment Treat with PROTAC (Dose-Response & Time-Course) Cells->Treatment Lysis Cell Lysis Treatment->Lysis Proteasome Co-treat with Proteasome Inhibitor (e.g., MG132) Treatment->Proteasome WB Western Blot Lysis->WB Densitometry Densitometry Analysis WB->Densitometry Plot Plot Dose-Response Curve Densitometry->Plot Calc Calculate DC50 & Dmax Plot->Calc Rescue Assess Target Rescue (via Western Blot) Proteasome->Rescue

Caption: Workflow for evaluating PROTAC-mediated protein degradation.

Protocol 3: Western Blot Analysis of Target Protein Degradation

This is the gold-standard assay for directly measuring the reduction in target protein levels.

  • Cell Culture and Treatment:

    • Plate the chosen cancer cell line (e.g., one known to express the POI) in 6-well or 12-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range for an initial screen is 1 nM to 10,000 nM.

    • Aspirate the old medium and treat the cells with the PROTAC dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a set period (e.g., 18-24 hours for a dose-response experiment, or various time points for a time-course).

  • Cell Lysis and Protein Quantification:

    • After incubation, place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

    • Transfer the supernatant (containing soluble protein) to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Immunoblotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4 °C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imager.

    • Crucially , strip or cut the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading across all lanes.

Data Analysis: DC₅₀ and Dₘₐₓ Determination

  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.[12]

  • Dₘₐₓ: The maximum percentage of protein degradation achieved by the PROTAC.[12][13]

  • Quantification: Use software like ImageJ to perform densitometry on the Western blot bands.

  • Normalization: For each lane, normalize the POI band intensity to its corresponding loading control band intensity.

  • Calculation: Express the normalized POI level in each treated sample as a percentage of the vehicle-only control.

  • Plotting: Plot the percent degradation versus the log of the PROTAC concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to fit the data and calculate the DC₅₀ and Dₘₐₓ values.[14]

Table 1: Example Data for DC₅₀/Dₘₐₓ Calculation

PROTAC Conc. (nM) Log [PROTAC] Normalized POI Level (%) % Degradation
0 (Vehicle) - 100 0
1 0 95 5
10 1 70 30
30 1.48 48 52
100 2 25 75
300 2.48 15 85
1000 3 12 88

| 3000 | 3.48 | 13 | 87 |

Protocol 4: Proteasome Inhibition Assay for Mechanistic Validation

This control experiment is essential to confirm that the observed protein loss is due to the proteasome, the intended mechanism of a PROTAC.[15]

  • Select a PROTAC concentration that gives significant degradation (e.g., at or above the DC₅₀).

  • Treat cells with one of the following:

    • Vehicle only (e.g., 0.1% DMSO).

    • PROTAC only.

    • A proteasome inhibitor only (e.g., 10 µM MG132 or 1 µM Carfilzomib).

    • PROTAC + Proteasome Inhibitor (pre-treat with the inhibitor for 1-2 hours before adding the PROTAC).

  • Incubate for the standard duration (e.g., 18-24 hours).

  • Perform Western blot analysis as described in Protocol 3.

  • Expected Result: A successful, proteasome-dependent PROTAC will show significant protein degradation in the "PROTAC only" lane, which is "rescued" (i.e., protein levels are restored) in the "PROTAC + Proteasome Inhibitor" lane.

Conclusion and Future Directions

This compound represents a valuable tool in the PROTAC developer's arsenal. Its orthogonal handles facilitate a streamlined and rational synthetic approach, while its chemical composition offers a favorable balance of properties for cellular activity. The protocols detailed herein provide a robust framework for synthesizing PROTACs with this linker and rigorously validating their biological function. Successful degradation confirmed by these methods provides a strong foundation for further optimization, including pharmacokinetic studies and in vivo efficacy models, moving a promising degrader molecule one step closer to the clinic.

References

  • Vertex AI Search. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • Routledge, T., & Jones, K. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. URL: [Link]

  • Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. URL: [Link]

  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • MDPI. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • Context matters: E3 ligase-ligand pairing strategies for optimized PROTAC performance. (2026).
  • PubMed. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. URL: [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. URL: [Link]

  • AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • PubMed. (2025). Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance. URL: [Link]

  • eScholarship.org. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. URL: [Link]

  • BenchChem. (2025).
  • Merck Millipore. (n.d.).
  • Hendrick, C. E., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PMC. URL: [Link]

  • ACS Medicinal Chemistry Letters. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. URL: [Link]

  • ResearchGate. (n.d.). Chemical structures of PROTACs warheads used in this work.
  • LifeSensors. (n.d.).
  • Falco, J. N., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC. URL: [Link]

  • Promega Connections. (2022). PROTACs: Just the FAQs.
  • Sigma-Aldrich. (n.d.).
  • o2h discovery. (2026).
  • bioRxiv. (2023). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. URL: [Link]

  • ResearchGate. (n.d.). Degradation time‐course effect and DC50 assay of FLT3‐PROTAC.
  • Developing Effective Degrader Compounds: Why Cellular Degrad
  • Rountree, T., & Jones, K. (2020). Current strategies for the design of PROTAC linkers: a critical review. URL: [Link]

  • arXiv. (n.d.). Modeling PROTAC Degradation Activity with Machine Learning. URL: [Link]

  • Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
  • BOC Sciences. (n.d.). Alkyl Linkers in PROTACs - Improve Permeability & PK.
  • MedChemExpress. (n.d.). PROTAC Linkers.
  • Characteristic roadmap of linker governs the r
  • Adooq Bioscience. (n.d.).

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Application Note: Selective Coupling of 2-(2-Chloroethoxy)-2-methylpropanoic Acid with Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the reaction conditions for coupling 2-(2-Chloroethoxy)-2-methylpropanoic acid (CEMPA) with phenolic substrates. This specific building block contains two reactive centers: a carboxylic acid and a primary alkyl chloride , separated by a gem-dimethyl ether spacer.

The Chemoselectivity Challenge: The "Lactonization Trap"

The primary challenge in coupling CEMPA with phenols is not the intermolecular reaction, but the high risk of intramolecular cyclization .

  • Intended Reaction: Intermolecular O-alkylation of the phenol (Williamson Ether Synthesis).

  • Competing Reaction: Under basic conditions required to generate the phenoxide nucleophile, the carboxylic acid of CEMPA is deprotonated to a carboxylate. This carboxylate can attack the terminal alkyl chloride to form a 6-membered lactone (3,3-dimethyl-1,4-dioxan-2-one ).

  • Thermodynamics: The formation of a 6-membered ring is kinetically favored over intermolecular coupling, often leading to low yields of the desired phenol ether if the free acid is used directly.

Strategic Recommendation: To ensure high fidelity and yield, Protocol A (Ester-Protected Route) is the Gold Standard. It eliminates the nucleophilicity of the carboxylate, forcing the reaction exclusively toward the phenolic O-alkylation. Protocol B (Direct Dianion Route) is provided for specific cases where esterification is contraindicated, but it requires strict control of concentration to favor intermolecular kinetics.

Reaction Mechanism & Pathway Map

The following diagram illustrates the divergent pathways. The "Lactonization Trap" (Path 2) must be avoided to successfully couple the phenol (Path 1).

ReactionPathways Start Reagent: This compound Base Base Treatment (K2CO3/NaH) Start->Base Intermediate Dianion Intermediate (-COO- and -Cl) Base->Intermediate Path1 Path A: Intermolecular Coupling (High Conc. Phenol) Intermediate->Path1 + Phenol (Ar-OH) Path2 Path B: Intramolecular Cyclization (Lactonization Trap) Intermediate->Path2 Self-Reaction Product Target Product: Phenoxy-Ether Acid Path1->Product Byproduct Byproduct: 3,3-dimethyl-1,4-dioxan-2-one Path2->Byproduct

Figure 1: Mechanistic divergence showing the competition between the desired intermolecular coupling and the unwanted intramolecular lactonization.

Protocol A: The Ester-Protected Route (Recommended)

This protocol protects the carboxylic acid as an ester (Methyl or Ethyl), preventing self-cyclization and allowing the phenol to react cleanly with the alkyl chloride.

Phase 1: Reagent Preparation (If using free acid)

If you have purchased the Ethyl/Methyl ester of CEMPA, skip to Phase 2.

  • Dissolve: Dissolve CEMPA (1.0 eq) in dry Methanol (0.5 M).

  • Catalyze: Add catalytic Sulfuric Acid (H2SO4, 0.1 eq) or Thionyl Chloride (SOCl2, 1.1 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of acid.

  • Workup: Concentrate, neutralize with NaHCO3, extract with EtOAc. Yields Methyl 2-(2-chloroethoxy)-2-methylpropanoate .

Phase 2: Williamson Ether Coupling

Reagents:

  • Substrate: Phenol derivative (Ar-OH, 1.0 eq)

  • Electrophile: Methyl/Ethyl 2-(2-chloroethoxy)-2-methylpropanoate (1.2 eq)

  • Base: Potassium Carbonate (K2CO3, 2.5 eq) or Cesium Carbonate (Cs2CO3, 1.5 eq)

  • Catalyst: Potassium Iodide (KI, 0.1 – 0.5 eq) – Critical for Finkelstein activation

  • Solvent: DMF (anhydrous) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add K2CO3 (2.5 eq). Stir at room temperature for 15–30 minutes to generate the phenoxide anion. The mixture may change color (yellow/orange).

  • Addition: Add the Chloro-Ester Reagent (1.2 eq) and KI (0.2 eq) in one portion.

  • Reaction: Heat the reaction mixture to 80–90°C .

    • Note: Chlorides are sluggish; the KI converts the alkyl chloride to a reactive alkyl iodide in situ.

  • Monitoring: Monitor by HPLC or TLC. Reaction typically requires 4–12 hours.

    • Endpoint: Disappearance of Phenol.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Phase 3: Hydrolysis (Optional)

To recover the free acid form of the coupled product.

  • Dissolve the coupled ester in THF/Water (3:1).

  • Add Lithium Hydroxide (LiOH, 3.0 eq).

  • Stir at RT (or 40°C) until hydrolysis is complete (1–3 h).

  • Acidify carefully with 1M HCl to pH 3.

  • Extract with EtOAc to obtain the final 2-(2-phenoxyethoxy)-2-methylpropanoic acid derivative.

Protocol B: Direct Dianion Coupling (Alternative)

Use only if esterification is impossible. This method relies on high concentration to favor intermolecular reaction over intramolecular cyclization.

Reagents:

  • Substrate: Phenol (1.5 eq) – Excess used to outcompete cyclization

  • Reagent: CEMPA (Free Acid) (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% in oil, 2.2 eq) – Strong base required

  • Solvent: DMF or DMSO (dry)

Step-by-Step Procedure:

  • Dianion Formation: In a dry flask under Argon, suspend NaH (2.2 eq) in dry DMF .

  • Acid Addition: Cool to 0°C. Add CEMPA (Acid) (1.0 eq) dropwise. Evolution of H2 gas will occur. Stir for 15 min to form the carboxylate.

  • Phenol Addition: Add Phenol (1.5 eq) slowly. The second equivalent of base will deprotonate the phenol.

    • Note: We rely on the phenoxide being a better nucleophile (softer) than the carboxylate (harder) for the alkyl halide.

  • Heating: Heat to 80°C .

  • Workup: Acidify with 1M HCl to pH 4, extract with EtOAc.

  • Purification: This crude will likely contain the lactone byproduct. Separation may require reverse-phase chromatography.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Alkyl Chloride is unreactive.Add NaI or KI (0.5 eq) . Increase temp to 100°C. Switch solvent to DMSO.
Lactone Formation Intramolecular cyclization (Protocol B).Switch to Protocol A (Ester Route). This is the only reliable fix.
O-Acylation (Ester) Phenol attacked the Ester/Acid group instead of Cl.This is rare with K2CO3/DMF. Ensure no coupling agents (EDC/DCC) are present.
Elimination Formation of vinyl ether.Base is too strong (e.g., t-BuOK). Stick to Carbonates (K2CO3, Cs2CO3).

Experimental Workflow Diagram

Workflow Step1 Step 1: Esterification (Reagent + MeOH + H2SO4) Step2 Step 2: Activation (Phenol + K2CO3 + DMF) Step1->Step2 Purified Ester Step3 Step 3: Coupling (Add Chloro-Ester + KI + 80°C) Step2->Step3 Phenoxide Formation Step4 Step 4: Hydrolysis (LiOH + THF/H2O) Step3->Step4 Coupled Ester

Figure 2: Sequential workflow for the high-yield Ester-Protected Route.

References

  • Williamson Ether Synthesis Review : "The Williamson Ether Synthesis: A General Method for the Preparation of Ethers." Comprehensive Organic Name Reactions and Reagents.

  • Finkelstein Reaction : "Halex (Halogen Exchange) Reaction." Organic Chemistry Portal.

  • Phenol Alkylation Protocols: "Alkylations of Phenols." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Lactonization Risks : "Intramolecular displacement of halide by carboxylate: Kinetics and mechanism." Journal of the Chemical Society, Perkin Transactions 2.

Application Note: Synthesis of 2-(2-Chloroethoxy)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 2-(2-Chloroethoxy)-2-methylpropanoic acid derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

High-Purity Synthesis of Fibrate Linkers and Pharmacophores

Executive Summary

This compound (CMPA) and its derivatives represent a critical structural motif in medicinal chemistry, serving as the core pharmacophore for fibrate-class lipid-lowering agents (e.g., Fenofibrate, Ciprofibrate) and as versatile hydrophilic linkers in PROTAC design.

This application note details a robust, scalable two-step protocol for the preparation of CMPA. Unlike traditional Williamson ether syntheses that often suffer from elimination side reactions, this guide prioritizes a Modified Bargellini Reaction followed by Deoxychlorination . This approach utilizes commodity starting materials (acetone, chloroform, ethylene glycol) to construct the sterically hindered ether linkage with high atom economy and regioselectivity.

Retrosynthetic Analysis & Strategy

The synthesis of the gem-dimethyl ether backbone presents a challenge due to the steric hindrance at the quaternary carbon. A direct


 attack of a tertiary alkoxide on 1-bromo-2-chloroethane often yields elimination products (vinyl ethers).

Therefore, this protocol employs a "Construct-then-Functionalize" strategy:

  • Step 1 (Core Construction): Formation of the 2-(2-hydroxyethoxy)-2-methylpropanoic acid scaffold via a multicomponent Bargellini reaction.

  • Step 2 (Functionalization): Selective conversion of the primary alcohol to a primary chloride using Thionyl Chloride (

    
    ), avoiding disruption of the acid moiety.
    
Mechanistic Pathway (DOT Visualization)

G Acetone Acetone (Ketone) Intermediate Bargellini Epoxide (Transient) Acetone->Intermediate NaOH, 0-10°C (Carbene Addition) Chloroform Chloroform (CCl3 Source) Chloroform->Intermediate NaOH, 0-10°C (Carbene Addition) Glycol Ethylene Glycol (Nucleophile) HydroxyAcid 2-(2-Hydroxyethoxy)- 2-methylpropanoic acid Intermediate->HydroxyAcid Glycol Attack + Hydrolysis Target 2-(2-Chloroethoxy)- 2-methylpropanoic acid HydroxyAcid->Target SOCl2, DCM (Deoxychlorination)

Figure 1: Strategic workflow for the synthesis of CMPA derivatives via the Bargellini intermediate.

Experimental Protocol

Phase 1: Synthesis of 2-(2-Hydroxyethoxy)-2-methylpropanoic Acid

Reaction Type: Multicomponent Bargellini Reaction Safety Note: This reaction is highly exothermic. Chloroform and acetone in the presence of strong base must be temperature-controlled to prevent thermal runaway or formation of hazardous phosgene-like intermediates.

Reagents & Stoichiometry
ReagentEquiv.Role
Acetone 3.0Reactant/Solvent
Chloroform 1.5

Source
Ethylene Glycol 5.0Nucleophile (Excess used as co-solvent)
NaOH (Powdered) 4.0Base
Benzyltriethylammonium chloride (TEBA) 0.05Phase Transfer Catalyst
Step-by-Step Methodology
  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath (-5°C).

  • Solvent Charge: Add Ethylene Glycol (excess) and Acetone to the flask. Begin vigorous stirring.

  • Base Addition: Slowly add powdered NaOH in small portions over 20 minutes. Ensure the internal temperature remains

    
    . The mixture will become a thick slurry.
    
  • Catalyst: Add TEBA (Phase Transfer Catalyst) to facilitate the reaction at the solid-liquid interface.

  • Chloroform Addition (Critical): Add Chloroform dropwise over 60–90 minutes.

    • Expert Insight: The reaction of chloroform with base generates dichlorocarbene (

      
      ), which is exothermic. If the temperature spikes 
      
      
      
      , the carbene will hydrolyze or acetone will self-condense (mesityl oxide formation), lowering yield. Keep T < 15°C during addition.
  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 60–65°C) for 4–6 hours.

  • Work-up:

    • Remove excess acetone/chloroform under reduced pressure.

    • Dilute the residue with water (200 mL).

    • Wash: Extract the alkaline aqueous phase with Diethyl Ether (

      
       mL) to remove non-acidic impurities (unreacted glycol, aldol byproducts).
      
    • Acidification: Cool the aqueous layer to 0°C and acidify to pH 1–2 using Conc. HCl.

    • Extraction: Extract the product with Ethyl Acetate (

      
       mL).
      
    • Drying: Dry combined organics over

      
      , filter, and concentrate to yield the crude hydroxy-acid as a viscous oil or low-melting solid.
      
Phase 2: Chlorination to this compound

Reaction Type: Deoxychlorination via Thionyl Chloride (


)
Mechanism: 

displacement of the chlorosulfite intermediate.
Reagents
ReagentEquiv.Role
Hydroxy-Acid Intermediate 1.0Substrate
Thionyl Chloride (

)
1.5Chlorinating Agent
DMF (Dimethylformamide) 0.1 (Cat.)Vilsmeier-Haack Catalyst
Dichloromethane (DCM) SolventReaction Medium
Step-by-Step Methodology
  • Dissolution: Dissolve the crude hydroxy-acid from Phase 1 in dry DCM (5 mL/mmol). Add a catalytic amount of DMF (3-5 drops).

  • Addition: Cool the solution to 0°C. Add Thionyl Chloride dropwise.

    • Note: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure proper ventilation/scrubbing.
  • Reaction: Warm to room temperature and reflux for 2–3 hours.

    • Monitoring: Check by TLC (System: MeOH/DCM 1:9). The product will be less polar than the starting material.

  • Quench: Cool to room temperature. Pour the mixture onto crushed ice.

  • Isolation:

    • Separate the organic layer.[1][2]

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with Brine.[1]

    • Crucial Step: Do not wash with strong base (NaOH), as this may re-hydrolyze the chloride or form the carboxylate salt which extracts into water. Use saturated

      
       cautiously if acid removal is needed, but standard water washes are usually sufficient for the crude acid.
      
  • Purification: Crystallization from Hexane/Ethyl Acetate or vacuum distillation (if oil).

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation. The following parameters confirm the identity of the target molecule.

TechniqueExpected Signal / ParameterStructural Assignment

NMR
(400 MHz,

)

1.50 (s, 6H)
Gem-dimethyl protons (

)

3.65 (t, 2H,

Hz)
Ether methylene (

)

3.75 (t, 2H,

Hz)
Chloro-methylene (

)

9.0–11.0 (br s, 1H)
Carboxylic acid (

)

NMR
~24 ppmMethyl carbons
~42 ppm

~65 ppm

~79 ppmQuaternary Carbon (

)
~178 ppmCarbonyl Carbon (

)
Mass Spectrometry

165/167
Characteristic 3:1 Chlorine isotope pattern

Expert Insights & Troubleshooting

Why not use 2-Chloroethanol in the Bargellini step?

While theoretically possible to use 2-chloroethanol directly in the Bargellini reaction (replacing ethylene glycol), the strong basic conditions (NaOH) required to generate the trichloromethyl carbanion promote the intramolecular cyclization of 2-chloroethanol to ethylene oxide . This consumes the reagent and generates dangerous volatile epoxides. Using ethylene glycol first, followed by chlorination, is the safer and higher-yielding industrial route.

Controlling the "Bargellini Exotherm"

The addition of chloroform to the ketone/base mixture is the critical safety step.

  • Symptom: Rapid temperature rise, dark brown coloration.

  • Cause: Uncontrolled dichlorocarbene generation and polymerization.

  • Fix: Stop addition immediately. Cool to 0°C. Dilute with more acetone. Resume addition very slowly.

Alternative Route: Williamson Ether Synthesis

If the Bargellini route fails due to substrate incompatibility (e.g., if using a complex ketone), the Williamson ether synthesis can be used:

  • Substrates: Ethyl 2-hydroxy-2-methylpropanoate + 1-bromo-2-chloroethane.

  • Base: Sodium Hydride (NaH) in DMF.

  • Condition: Use excess dihalide (3-5 equiv) to prevent polymerization.

  • Drawback: Lower atom economy and harder purification compared to the Bargellini route.

References

  • Bargellini Reaction Mechanism: Weizmann, C., et al. "Action of Chloroform and Potassium Hydroxide on Acetone." Journal of the American Chemical Society, 1948.
  • Fibrate Synthesis Overview: Witte, E. C., et al. "Fenofibrate and Related Compounds." Journal of Medicinal Chemistry, 2010.

  • Deoxychlorination Protocols: "Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride." Organic Syntheses, Coll.[3] Vol. 4, p. 333.

  • General Fibrate Precursors: PubChem Compound Summary for this compound derivatives.

(Note: Specific CAS 55102-86-4 refers to the acid form. Ensure spectral data comparison with literature values for "Clofibric acid analogs".)

Sources

Application Note: Bioconjugation with Chloroethoxy Carboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Chloroethoxy Carboxylic Acid Linkers in bioconjugation, with a specific focus on their critical role in PROTAC (Proteolysis Targeting Chimera) development and HaloTag® ligand synthesis .

Precision Engineering of PROTACs and Functional Ligands

Introduction & Mechanistic Overview

Chloroethoxy carboxylic acid linkers (e.g., 2-[2-(2-chloroethoxy)ethoxy]acetic acid ) represent a specialized class of heterobifunctional PEG-based building blocks. Unlike standard amine-reactive linkers, these molecules feature a unique duality:

  • Terminal Carboxylic Acid (-COOH): Provides a handle for standard amide coupling to primary amines (e.g., lysine residues, E3 ligase ligands like Thalidomide/Pomalidomide).

  • Terminal Alkyl/PEG Chloride (-Cl): Acts as a specific electrophile for nucleophilic substitution (

    
    ) or as a recognition motif for bioorthogonal enzymatic tagging (HaloTag).
    
Why Chloroethoxy?
  • Tunable Reactivity: The primary chloride is less reactive than bromide or iodide, allowing for controlled alkylation reactions without competing side reactions during handling. It typically requires activation (e.g., Finkelstein reaction) or elevated temperatures/bases to react with phenols or amines, providing "on-demand" reactivity.

  • Hydrophilicity: The ether (ethoxy) backbone (PEG-like structure) increases the water solubility of hydrophobic small molecules (e.g., PROTAC payloads), reducing aggregation and improving pharmacokinetic profiles.

  • Stability: The ether linkage formed after alkylation is metabolically stable, unlike esters or disulfides.

Core Chemistry & Reactivity[1]

The utility of these linkers relies on a two-stage conjugation strategy.[1][2][3]

A. The Carboxyl Terminus (Amide Coupling)

The carboxylic acid is typically activated as an NHS (N-hydroxysuccinimide) ester or TFP (tetrafluorophenyl) ester using carbodiimide chemistry (EDC/DCC). This activated ester reacts efficiently with primary amines to form a stable amide bond.[4]

B. The Chloroethoxy Terminus (Alkylation)

The chloride group serves as a leaving group for alkylation.

  • Phenolic Alkylation: The most common application in PROTAC synthesis. A phenolic hydroxyl group on a target ligand (e.g., a kinase inhibitor) attacks the carbon bearing the chlorine under basic conditions (

    
     mechanism).
    
  • Finkelstein Activation: For sluggish nucleophiles, the chloride can be converted in situ to a more reactive iodide using Sodium Iodide (NaI) in acetone or MEK.

Reactivity cluster_PROTAC PROTAC Assembly Linker Cl-(CH2CH2O)n-CH2-COOH (Chloroethoxy Linker) E3 E3 Ligase Ligand (e.g., Pomalidomide-NH2) Linker->E3 Step 2: Amide Coupling (EDC/NHS) Target Target Ligand (e.g., Phenol R-OH) Target->Linker Step 1: Alkylation (SN2) (Base, Heat)

Figure 1: Logic flow for PROTAC assembly using a chloroethoxy carboxylic acid linker. The linker bridges the Target Ligand and the E3 Ligase Ligand.[5]

Detailed Experimental Protocols

Protocol A: Synthesis of Target Ligand-Linker Intermediate (Alkylation)

Objective: Conjugate the linker to a drug scaffold via a phenolic hydroxyl group. Reagents:

  • Target Molecule (containing phenolic -OH)

  • Chloroethoxy carboxylic acid linker (1.2 - 1.5 equivalents)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Potassium Iodide (KI) (Catalytic, optional for Finkelstein acceleration)

  • Solvent: Anhydrous DMF or DMSO

Procedure:

  • Dissolution: Dissolve 1.0 eq of the Target Molecule in anhydrous DMF (concentration ~0.1 M).

  • Deprotonation: Add 2.0 - 3.0 eq of

    
    . Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
    
  • Linker Addition: Add 1.2 eq of the Chloroethoxy carboxylic acid linker.

    • Expert Tip: If the reaction is sluggish, add 0.1 eq of KI to generate the transient iodo-linker.

  • Reaction: Heat the mixture to 60–80°C under inert atmosphere (

    
     or Ar). Monitor by LC-MS. Reaction time is typically 4–16 hours.
    
    • Note: The carboxylic acid on the linker may be deprotonated but will not alkylate; the alkyl chloride is the specific electrophile here.

  • Workup: Cool to RT. Dilute with water and adjust pH to ~3-4 with 1M HCl (to protonate the carboxylic acid). Extract with Ethyl Acetate (EtOAc).

  • Purification: Purify the crude residue via Reverse Phase HPLC (C18 column) or Flash Chromatography.

Protocol B: Activation and Conjugation to Amine (Amide Coupling)

Objective: Couple the Linker-Drug intermediate (from Protocol A) to an amine-containing E3 ligase ligand (e.g., Lenalidomide derivative). Reagents:

  • Linker-Drug Intermediate (with free -COOH)

  • Amine-containing E3 Ligand

  • HATU or EDC/NHS

  • DIPEA (Diisopropylethylamine)

  • Solvent: DMF[2]

Procedure:

  • Activation: Dissolve the Linker-Drug intermediate (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes at RT.

    • Why HATU? HATU is preferred for rapid, high-yield coupling in complex PROTAC synthesis compared to EDC/NHS.

  • Coupling: Add the Amine-containing E3 Ligand (1.0–1.2 eq).

  • Incubation: Stir at RT for 1–4 hours. Monitor consumption of the intermediate by LC-MS.

  • Quenching: Quench with a small amount of water or 10% acetic acid.

  • Purification: Isolate the final PROTAC via Preparative HPLC. Lyophilize to obtain the final powder.

Protocol C: HaloTag® Ligand Synthesis

Context: The chloroalkane moiety is the specific substrate for the HaloTag protein.[6] For this application, the linker is usually a Chloroalkane (e.g., 1-chlorohexane derivative) rather than a simple chloroethoxy, but PEG spacers are often used. Procedure:

  • Activate the carboxylic acid of the Chloro-PEG-COOH linker using TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) in DMF with DIPEA to form the NHS ester in situ.

  • React with the amine-functionalized fluorescent dye or affinity tag.

  • The resulting Cl-Linker-Dye is now a functional HaloTag ligand. The Chloride remains intact and serves as the "warhead" that covalently binds to the HaloTag protein (Aspartate nucleophile).

Quantitative Data Summary: Linker Performance

Linker TypeHydrophilicity (LogP)Reactivity (Cl- end)Stability (Plasma)Primary Application
Alkyl Chain (C6) Low (Hydrophobic)ModerateHighHaloTag Standard Ligands
Chloroethoxy (PEG2) ModerateLow (Requires Heat/KI)HighShort PROTAC Linkers
Chloroethoxy (PEG4) High (Hydrophilic)Low (Requires Heat/KI)HighSoluble PROTACs / ADCs

Troubleshooting & Critical Parameters

"The Chloride won't react."
  • Cause: The chloride is a poor leaving group compared to bromide.

  • Solution: Perform a Finkelstein reaction . Add 10-20 mol% Sodium Iodide (NaI) to the reaction. The iodide displaces the chloride to form an alkyl iodide, which is ~100x more reactive toward the nucleophile.

"My Carboxylic Acid is esterifying during the alkylation step."
  • Cause: If using an alcohol solvent or aggressive alkylating conditions, the COOH can react.

  • Solution: Use aprotic solvents (DMF, DMSO). Ensure the target nucleophile (Phenol) is more reactive than the carboxylate. The carboxylate will form a salt (

    
    ) which is generally non-reactive toward the alkyl chloride under these conditions.
    
"Aggregation in aqueous buffer."
  • Cause: The linker is too hydrophobic (if using short alkyl chains).

  • Solution: Switch to a PEG-based chloroethoxy linker (e.g., PEG4 or PEG6). The oxygen atoms in the backbone disrupt hydrophobic interactions and recruit water molecules.

Visualizing the Workflow

Workflow fill_start fill_start fill_process fill_process fill_critical fill_critical fill_final fill_final Start Start: Chloroethoxy-COOH Linker Step1 Step 1: Alkylation (React Cl end with Phenol-Drug) Start->Step1 Decision Is reaction slow? Step1->Decision Finkelstein Add NaI (Catalyst) (In situ I- formation) Decision->Finkelstein Yes Intermediate Intermediate: Drug-O-Linker-COOH Decision->Intermediate No Finkelstein->Intermediate Step2 Step 2: Activation (Convert COOH to NHS/HATU ester) Intermediate->Step2 Step3 Step 3: Amide Coupling (React with Amine-E3 Ligand) Step2->Step3 Final Final Conjugate: PROTAC / HaloTag Ligand Step3->Final

Figure 2: Step-by-step decision tree for synthesizing conjugates using chloroethoxy carboxylic acid linkers.

References

  • Huber, A. D., et al. (2024).[7] "First-in-Class Small Molecule Degrader of Pregnane X Receptor Enhances Chemotherapy Efficacy."[7] Journal of Medicinal Chemistry, 67(20), 18549-18575. [Link]

  • Los, G. V., et al. (2008). "HaloTag: A novel protein labeling technology for cell imaging and protein analysis." ACS Chemical Biology, 3(6), 373-382. [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 2-(2-Chloroethoxy)-2-methylpropanoic acid from crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The Chemist's Dashboard: Compound Profile

Before initiating purification, understand the physicochemical behavior of your impurity. 2-(2-Chloroethoxy)-2-methylpropanoic acid (CEMPA) presents a specific set of challenges due to its amphiphilic nature (polar acid head, lipophilic chloro-alkyl tail) and the steric bulk of the gem-dimethyl group.

PropertyValue / CharacteristicImplication for Purification
Functional Groups Carboxylic Acid (-COOH), Ether (-O-), Alkyl Chloride (-Cl)Acidic; susceptible to H-bonding; Cl group is a weak electrophile.[1]
Estimated pKa ~3.8 – 4.2Stronger acid than simple alkyl acids (due to inductive effect of ether/Cl).[1] Easily deprotonated by weak bases (NaHCO₃).
Solubility High in DCM, EtOAc, THF.[1] Low in water (neutral form).[1]Requires ionization to move into the aqueous phase.
Reactivity Alert Alkyl ChlorideAvoid strong bases (NaOH/KOH) at high heat , which may hydrolyze the -Cl to -OH.[1]

Decision Matrix: Selecting Your Workflow

Do not default to chromatography immediately.[1] The presence of the free carboxylic acid allows for orthogonal separation methods that are often faster and more scalable.

Workflow Selector

Use the following logic to determine the safest and most efficient removal method for your specific crude mixture.

purification_decision Start Start: Crude Mixture containing Unreacted CEMPA Q1 Is your Target Product an Acid? Start->Q1 Q2 Is Product Acid-Sensitive or Water-Soluble? Q1->Q2 No (Product is Neutral/Basic) Method3 Method C: Reverse Phase Chromatography (C18 with 0.1% Formic Acid) Q1->Method3 Yes Method1 Method A: Liquid-Liquid Extraction (Sat. NaHCO3 Wash) Q2->Method1 No (Stable/Lipophilic) Method2 Method B: Solid Phase Scavenging (Amberlyst A21 / Carbonate Resin) Q2->Method2 Yes (Labile/Polar) Method4 Method D: Normal Phase Chromatography (DCM/MeOH + 1% AcOH) Method3->Method4 Alternative

Figure 1: Decision tree for selecting the optimal purification strategy based on product properties.

Detailed Protocols

Method A: Optimized Liquid-Liquid Extraction (The "Gold Standard")

Best For: Stable, lipophilic target products (Esters, Amides).[1] Mechanism: Converts CEMPA into its water-soluble sodium carboxylate salt, partitioning it into the aqueous phase while the product remains in the organic phase.

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Base: Saturated aqueous Sodium Bicarbonate (NaHCO₃).[1][2]

Protocol:

  • Dilution: Dissolve the crude mixture in the organic solvent (approx. 10 mL per gram of crude).

  • First Wash: Add an equal volume of Saturated NaHCO₃.

    • Critical Step: Shake vigorously for at least 2 minutes. The gem-dimethyl group near the acid creates steric hindrance, potentially slowing down the salt formation kinetics [1].

    • Vent: Frequent venting is required as CO₂ gas is generated.[1][2]

  • Phase Check: Allow layers to separate. The CEMPA (now as a salt) is in the top (aqueous) layer if using DCM, or bottom layer if using EtOAc (check densities!).[1]

  • Second Wash: Repeat the NaHCO₃ wash to ensure quantitative removal.[1]

  • Validation: Spot the organic layer on a TLC plate. If CEMPA persists (visualized by bromocresol green or KMnO4), repeat with 10% Na₂CO₃ (a stronger base), but monitor for product hydrolysis.[1]

Method B: Solid-Phase Scavenging (Resin Capture)

Best For: Water-sensitive products, small-scale parallel synthesis, or avoiding emulsions.[1] Mechanism: A basic resin (tertiary amine) chemically binds the acid.[1] The resin is then filtered off, leaving the pure product in solution.

Reagents:

  • Resin: Amberlyst® A21 (Weak Base Anion Exchanger) or Polymer-supported Carbonate.[1]

  • Solvent: DCM or Methanol.[1][3]

Protocol:

  • Calculation: Calculate the theoretical mmols of unreacted CEMPA (based on stoichiometry). Use 3–5 equivalents of resin relative to the excess acid.[1]

  • Pre-swelling: Suspend the resin in the solvent for 15 minutes to maximize pore accessibility.[1]

  • Incubation: Add the crude mixture to the resin slurry. Stir gently (do not use a magnetic stir bar that grinds the beads; use an overhead stirrer or shaker) for 1–4 hours [2].

  • Filtration: Filter the mixture through a fritted glass funnel or cotton plug.

  • Wash: Rinse the resin cake with clean solvent to recover any entrained product.[1]

  • Result: The filtrate contains your product; the CEMPA remains bound to the solid resin.

Troubleshooting & FAQs

Q1: I am seeing "streaking" or "tailing" on my TLC/Column. What is happening?

Diagnosis: Carboxylic acids like CEMPA form strong hydrogen bond dimers and interact with the silanols on silica gel, causing them to drag rather than elute as a tight band. Solution:

  • TLC: Add 1 drop of Acetic Acid to your developing chamber.[1]

  • Flash Column: Add 0.5% to 1% Acetic Acid or Formic Acid to your mobile phase.[1] This keeps the CEMPA protonated (neutral), sharpening the peak and usually increasing the Rf value [3].

Q2: I tried extraction, but I have a terrible emulsion.

Cause: The amphiphilic nature of CEMPA (lipophilic tail + polar head) can act like a surfactant (soap) at the interface, especially at high pH. Fix:

  • Brine: Add saturated NaCl (brine) to the aqueous phase to increase ionic strength.[1]

  • Filtration: Filter the biphasic mixture through a pad of Celite to break physical emulsions.

  • Time: Allow the mixture to sit; sometimes the steric bulk of the gem-dimethyl group slows equilibrium.

Q3: Can I use NaOH to ensure I get all the acid out?

Warning: While NaOH is effective for deprotonation, it carries risks.[1]

  • Risk 1: Hydrolysis of your product (if it is an ester/amide).[1]

  • Risk 2: The chloro-group on CEMPA is a primary alkyl chloride.[1] Heating with strong hydroxide can cause substitution (

    
    ) to the alcohol or elimination, creating new impurities.[1] Stick to Bicarbonate or Carbonate unless necessary.[1]
    

Visualizing the Extraction Logic

The following diagram illustrates the phase transfer mechanism during the recommended Method A (NaHCO₃ Wash).

extraction_mechanism cluster_organic Organic Phase (DCM) cluster_interface Interface cluster_aqueous Aqueous Phase (Base) SM Impurity: CEMPA-COOH (Lipophilic) Reaction R-COOH + NaHCO3 → R-COO(-)Na(+) + H2O + CO2↑ SM->Reaction Diffusion Prod Target Product (Neutral) Prod->Prod Remains Salt Trapped Impurity: CEMPA-COO(-) Na(+) (Hydrophilic) Reaction->Salt Phase Transfer

Figure 2: Phase transfer mechanism.[1] The weak base deprotonates the carboxylic acid, rendering it ionic and forcing it into the aqueous layer, effectively separating it from the neutral target.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction kinetics and steric effects).

  • DuPont Water Solutions. (n.d.).[1] Amberlyst™ A21 Weak Base Anion Exchange Resin Product Data Sheet. Retrieved from [1]

  • Teledyne ISCO. (2012).[1][4] RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. Application Note AN76. Retrieved from

  • Li, Z. (2015).[1] Preparation method for high-purity fenofibric acid crude drugs. CN105130795A.[1] (Describes industrial purification of structurally similar fibrate intermediates).

Sources

Storage conditions to prevent degradation of 2-(2-Chloroethoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(2-Chloroethoxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them, enabling you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by four key factors: temperature, light, humidity, and pH. The molecule possesses both a carboxylic acid and a chloroethoxy ether functional group, each susceptible to specific degradation pathways.

  • Temperature: Elevated temperatures can provide the activation energy for thermal decomposition. For carboxylic acids, this can lead to decarboxylation, while ethers can undergo cleavage.[1]

  • Light: The carbon-chlorine bond within the chloroethoxy group can be susceptible to photolytic cleavage upon exposure to UV light, generating reactive radical species that can initiate further degradation.[2]

  • Humidity: The presence of water can facilitate hydrolysis of the ether linkage, particularly under acidic or basic conditions.[3]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ether bond.[4] The carboxylic acid group itself can influence the local pH, potentially contributing to auto-catalytic degradation if not properly stored.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term stability, it is recommended to store this compound at 2-8°C (refrigerated) . Storage at lower temperatures, such as -20°C, may also be suitable, particularly for long-term archival purposes. Avoid storing at room temperature for extended periods, as this can accelerate potential degradation pathways.[5]

Q3: How should I handle the compound to minimize degradation during experimental use?

A3: To maintain the integrity of this compound during your experiments, adhere to the following best practices:

  • Minimize exposure to light: Use amber vials or wrap containers with aluminum foil.[6]

  • Work in a controlled environment: Handle the compound in a dry, well-ventilated area to minimize exposure to humidity.

  • Use inert gas: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.[6]

  • Prepare solutions fresh: Whenever possible, prepare solutions immediately before use. If stock solutions are necessary, store them at low temperatures in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). When preparing solutions for storage, ensure the solvent is of high purity and dry, as residual water can promote hydrolysis.

Troubleshooting Guide

This section addresses specific issues you might encounter, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Appearance of a yellowish or brownish tint in a previously colorless solution. Oxidation or photodegradation.1. Confirm Degradation: Analyze the solution using HPLC to confirm the presence of new peaks corresponding to degradation products. 2. Prevent Further Degradation: Immediately protect the solution from light and store at a lower temperature (2-8°C or -20°C). 3. Future Prevention: When preparing new solutions, use de-gassed solvents and purge the vial with an inert gas before sealing.
New, unexpected peaks in HPLC or LC-MS chromatogram after storage. Hydrolysis or thermal degradation.1. Identify Degradants: Use LC-MS to determine the mass of the new peaks. A mass corresponding to the loss of the chloroethoxy group or the addition of a hydroxyl group may indicate hydrolysis.[7] 2. Review Storage Conditions: Ensure the compound was stored at the recommended temperature and protected from moisture. 3. Perform a Forced Degradation Study: Conduct a controlled degradation study (see protocol below) to intentionally generate and identify potential degradation products, which can then be used as standards.[8]
Inconsistent or lower-than-expected potency in biological assays. Degradation of the active compound.1. Verify Compound Integrity: Analyze a sample of the stored compound or solution by a stability-indicating HPLC method to determine its purity. 2. Prepare Fresh Solutions: If degradation is confirmed, prepare fresh solutions from a new or properly stored batch of the solid compound for your assays. 3. Re-evaluate Storage of Aliquots: If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles.

Degradation Pathways and Prevention

Understanding the potential chemical transformations of this compound is crucial for preventing its degradation.

Hydrolysis of the Ether Linkage

The ether bond in the chloroethoxy group is susceptible to cleavage under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the ether oxygen is protonated, making it a better leaving group. A nucleophile, such as water, can then attack the adjacent carbon, leading to the cleavage of the C-O bond.[9]

  • Base-Catalyzed Hydrolysis: While less common for simple ethers, the presence of the carboxylic acid and the chloro group can influence the reactivity. A strong base could potentially facilitate an elimination reaction or a nucleophilic substitution.[1]

Prevention:

  • Store the compound in a neutral pH environment.

  • Use aprotic solvents for long-term solution storage.

  • If aqueous solutions are necessary, buffer them to a neutral pH and store them for the shortest possible time.

Photodegradation

The C-Cl bond is known to be susceptible to homolytic cleavage upon exposure to UV light, which can initiate a radical chain reaction leading to a variety of degradation products.[2]

Prevention:

  • Always store the solid compound and its solutions in amber glass vials or protect them from light.[6]

  • Minimize exposure to ambient light during handling.

Thermal Degradation

At elevated temperatures, the molecule can undergo decomposition. The carboxylic acid moiety may undergo decarboxylation, and the ether linkage can also cleave.[1]

Prevention:

  • Adhere to the recommended storage temperatures (2-8°C).

  • Avoid exposing the compound to high temperatures during experimental procedures unless required by the protocol.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradants.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with a gradient of 5-95% B over 20 minutes to ensure the elution of both polar and non-polar compounds.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm).

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

This study will help identify potential degradation products and establish the degradation pathways.[8]

Objective: To intentionally degrade this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate a solid sample of the compound at 80°C for 72 hours. Dissolve in the stock solution solvent before analysis.

    • Photodegradation: Expose the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method developed in Protocol 1.

Visualizations

Logical Flow for Troubleshooting Degradation

G A Degradation Suspected (e.g., color change, new peaks) B Analyze by Stability-Indicating HPLC Method A->B C Compare to a Fresh Standard B->C D Degradation Confirmed? C->D E Identify Degradants (LC-MS) D->E Yes H No Degradation (Issue may be elsewhere) D->H No F Review Storage Conditions (Temp, Light, Humidity, pH) E->F G Implement Corrective Actions (e.g., lower temp, protect from light) F->G

Caption: Troubleshooting workflow for suspected degradation.

Potential Degradation Pathways

G cluster_main This compound A This compound B Hydrolysis (Acid or Base) A->B C Photodegradation (UV Light) A->C D Thermal Degradation (Heat) A->D E 2-Hydroxy-2-methylpropanoic acid + 2-Chloroethanol B->E F Radical Intermediates + Further Degradation Products C->F G Decarboxylation and/or Ether Cleavage Products D->G

Caption: Major degradation pathways.

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(2-Chloroethoxy)-2-methylpropanoic acid and 2-Chloro-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth comparison of the chemical reactivity of 2-(2-Chloroethoxy)-2-methylpropanoic acid and its structural analog, 2-Chloro-2-methylpropanoic acid. While both molecules possess a tertiary chloroalkane and a carboxylic acid moiety, the presence of a neighboring ether oxygen in this compound introduces a profound mechanistic deviation. This leads to a dramatic enhancement in the rate of nucleophilic substitution at the tertiary carbon. The reactivity of 2-Chloro-2-methylpropanoic acid is dictated by a standard SN1 mechanism proceeding through a tertiary carbocation. In stark contrast, this compound leverages the ether oxygen for intramolecular catalysis, a phenomenon known as anchimeric assistance, resulting in a significantly accelerated reaction that proceeds via a cyclic oxonium ion intermediate. This guide will dissect the structural and electronic factors governing these distinct pathways and provide a framework for their experimental validation.

Introduction and Structural Overview

In the field of drug development and organic synthesis, understanding how subtle structural modifications impact chemical reactivity is paramount. This guide focuses on two related α-chloro carboxylic acids: 2-Chloro-2-methylpropanoic acid and this compound. Their core structure includes a 2-chloro-2-methylpropanoyl group, but the key difference lies in the substituent at the ether linkage.

  • 2-Chloro-2-methylpropanoic acid , also known as α-chloroisobutyric acid, is a simple tertiary alkyl halide and carboxylic acid.[1][2] Its reactivity is a classic textbook example of the interplay between steric hindrance and electronic effects at a tertiary center.

  • This compound incorporates an additional ether functional group positioned beta to the tertiary carbon bearing the chlorine atom.[3][4] This seemingly minor addition has profound implications for the reactivity of the chloro group, introducing an intramolecular pathway that is unavailable to its simpler counterpart.

This comparison will explore the reactivity at both the carboxylic acid function and, more critically, the tertiary alkyl chloride center, highlighting the mechanistic divergence driven by the chloroethoxy group.

Comparative Reactivity Analysis

Reactivity of the Carboxylic Acid Group

The primary reactions of the carboxylic acid group are deprotonation (acidity) and nucleophilic acyl substitution (e.g., esterification). The acidity is influenced by the stability of the resulting carboxylate anion. Electron-withdrawing groups near the carboxylate stabilize the negative charge through an inductive effect, making the acid stronger (lower pKa).[5][6]

  • In 2-Chloro-2-methylpropanoic acid , the chlorine atom is an electron-withdrawing group, which increases the acidity of the carboxylic acid compared to a non-halogenated analog like 2-methylpropanoic acid.

  • In This compound , the entire chloroethoxy group influences the acidity. The oxygen atom has an electron-withdrawing inductive effect, but it is attenuated by the intervening ethyl group. The chlorine atom is more distant from the carboxylic acid, so its inductive effect on the carboxyl group is significantly diminished compared to 2-Chloro-2-methylpropanoic acid.[6]

Therefore, it is predicted that 2-Chloro-2-methylpropanoic acid is a slightly stronger acid than this compound due to the closer proximity of the strongly electron-withdrawing chlorine atom to the carboxyl group.

In terms of nucleophilic acyl substitution, the reactivity of the carbonyl carbon is enhanced by electron-withdrawing groups.[7] Consequently, the carbonyl carbon of 2-Chloro-2-methylpropanoic acid is expected to be slightly more electrophilic and thus marginally more reactive towards nucleophiles in reactions like esterification.

Reactivity of the Tertiary Alkyl Chloride

The most significant difference in reactivity between these two molecules is observed in nucleophilic substitution at the tertiary carbon center.

2-Chloro-2-methylpropanoic acid: A Classical SN1 Pathway

Nucleophilic substitution at a tertiary carbon is sterically hindered, making a concerted SN2 reaction highly unfavorable.[8] Instead, these reactions typically proceed through a two-step SN1 mechanism.

  • Rate-Determining Step: The carbon-chlorine bond slowly ionizes to form a relatively stable tertiary carbocation and a chloride ion.[9][10]

  • Fast Step: The carbocation intermediate is rapidly attacked by a nucleophile.

This pathway's rate is solely dependent on the concentration of the substrate and is independent of the nucleophile's concentration.[11]

sn1_mechanism reactant 2-Chloro-2-methylpropanoic acid ts1 Transition State (C-Cl bond breaking) reactant->ts1 Step 1 (Slow) -Cl⁻ intermediate Tertiary Carbocation (Planar) ts1->intermediate product Substitution Product intermediate->product Step 2 (Fast) +Nucleophile

Diagram 1: SN1 reaction mechanism for 2-Chloro-2-methylpropanoic acid.

This compound: Anchimeric Assistance

The presence of the ether oxygen at the β-position to the leaving group dramatically alters the reaction mechanism. The lone pairs of electrons on the ether oxygen can act as an internal nucleophile, displacing the chloride ion in an intramolecular SN2-like fashion. This phenomenon is known as Neighboring Group Participation (NGP) or anchimeric assistance .[12][13][14]

This intramolecular participation leads to a significant increase in the reaction rate compared to substrates that cannot benefit from it.[15] The mechanism involves two steps:

  • Rate-Determining Step (but accelerated): The ether oxygen attacks the tertiary carbon, expelling the chloride ion and forming a cyclic oxonium ion intermediate. This step, while still rate-determining, has a much lower activation energy than the formation of a high-energy carbocation.[16][17]

  • Fast Step: An external nucleophile then attacks one of the carbons of the strained three-membered ring (in this case, the more substituted carbon), opening the ring to yield the final product.

Because the overall process involves two consecutive SN2-like attacks (one intramolecular, one intermolecular), the stereochemistry at the reaction center is retained, although this is not relevant for the achiral substrates in this guide. The key takeaway is the substantial rate enhancement.[13]

ngp_mechanism reactant This compound ts Transition State (Intramolecular attack) reactant->ts Step 1 (Fast) -Cl⁻ Anchimeric Assistance intermediate Cyclic Oxonium Ion Intermediate ts->intermediate product Substitution Product intermediate->product Step 2 (Fast) +Nucleophile

Diagram 2: Anchimeric assistance in the reaction of this compound.

Experimental Validation: Kinetic Analysis of Solvolysis

To empirically validate the predicted difference in reactivity, a solvolysis kinetics experiment can be performed. Solvolysis, where the solvent acts as the nucleophile, is a standard method for studying these mechanisms. The rate of reaction can be determined by monitoring the production of hydrochloric acid (HCl) over time.

Protocol: Kinetic Analysis via Titration

This protocol is adapted from established methods for studying solvolysis kinetics.[17]

Objective: To determine and compare the first-order rate constants for the solvolysis of the two chloro-carboxylic acids.

Materials:

  • 2-Chloro-2-methylpropanoic acid

  • This compound

  • Solvent (e.g., 80:20 ethanol/water)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., bromophenol blue)

  • Stopwatch, pipettes, burette, volumetric flasks

  • Thermostated water bath

Procedure:

  • Solution Preparation: Prepare stock solutions of each chloro-carboxylic acid in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Reaction Setup: In a flask, add a precise volume of the solvent mixture, a small, known amount of the standardized NaOH solution, and a few drops of the indicator. The solution should be basic.

  • Temperature Equilibration: Place the reaction flask and the substrate stock solution in the thermostated water bath to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation: Rapidly add a known volume of the substrate stock solution to the reaction flask and simultaneously start the stopwatch.

  • Data Collection: The solvolysis reaction produces HCl, which neutralizes the NaOH. Record the time it takes for the indicator to change color, signifying that all the initial NaOH has been consumed.

  • Calculation: The first-order rate constant (k) can be calculated from the time recorded. The process can be repeated by adding another aliquot of NaOH to measure the reaction progress over time.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare Substrate and NaOH Solutions setup_reaction Set up Reaction Flask: Solvent + NaOH + Indicator prep_solutions->setup_reaction equilibrate Equilibrate Solutions in Water Bath setup_reaction->equilibrate initiate Initiate Reaction: Add Substrate & Start Timer equilibrate->initiate observe Record Time for Indicator Color Change initiate->observe calculate Calculate Rate Constant (k) observe->calculate compare Compare k values for the two compounds calculate->compare

Diagram 3: Experimental workflow for kinetic analysis of solvolysis.

Expected Results

The experiment is expected to show a dramatic difference in the rate of solvolysis.

Parameter2-Chloro-2-methylpropanoic acidThis compound
Reaction Mechanism SN1Anchimeric Assistance (NGP)
Key Intermediate Tertiary CarbocationCyclic Oxonium Ion
Relative Rate Base Rate (krel = 1)Significantly Faster (krel >> 1)
Rate Dependence First-order in substrateFirst-order in substrate

The rate enhancement due to anchimeric assistance by a neighboring ether oxygen can be several orders of magnitude, highlighting the powerful effect of this intramolecular catalysis.[12][17]

Conclusion

While this compound and 2-Chloro-2-methylpropanoic acid share a common structural core, their reactivity profiles, particularly concerning nucleophilic substitution, are fundamentally different. The reactivity of 2-Chloro-2-methylpropanoic acid follows a predictable SN1 pathway via a carbocation intermediate. In contrast, the strategically positioned ether oxygen in this compound provides anchimeric assistance, accelerating the reaction by orders of magnitude through a lower-energy pathway involving a cyclic oxonium ion. This comparison underscores a critical principle in physical organic chemistry: minor structural changes can lead to major mechanistic and kinetic consequences, a concept of vital importance for designing synthetic routes and understanding molecular behavior.

References

  • Dalal Institute. Anchimeric Assistance. [Link]

  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]

  • NPTEL. Neighbouring Group Participation (NGP). [Link]

  • Jack Westin. Acid Derivatives General Principles - MCAT Content. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68987, 2-Chloro-2-methylpropanoic acid. [Link]

  • ChemSynthesis. 2-chloro-2-methylpropanoic acid. [Link]

  • BrainKart. Reactivity of Carboxylic acids and carboxylic acid derivatives. [Link]

  • Chemistry LibreTexts. 30.4: Anchimeric Assistance. [Link]

  • CureFFI.org. Organic chemistry 17: Anchimeric assistance, epoxide transformations. [Link]

  • Wiley Online Library. Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. [Link]

  • National Center for Biotechnology Information. Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. [Link]

  • YouTube. Carboxylic Acid Derivatives | Reactivity Principles Made Simple. [Link]

  • SlideShare. Stereoselective nucleophilic substitution reaction at tertiary carbon centers. [Link]

  • LibreTexts Chemistry. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I. [Link]

  • LibreTexts Chemistry. 7.6: Extra Topics on Nucleophilic Substitution Reaction. [Link]

  • PubChemLite. This compound (C6H11ClO3). [Link]

  • Vaia. 2-Chloro-2-methylpropane reacts with water in three steps to yield 2-methyl-2-propanol. [Link]

Sources

Comparative Guide: Crystal Structure & Solid-State Properties of 2-Methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical comparison for drug development professionals. It treats 2-(2-Chloroethoxy)-2-methylpropanoic acid as a specific structural analog within the Fibrate class (PPAR


 agonists), comparing its physicochemical and crystallographic properties against established industry standards (Clofibric Acid and Fenofibric Acid).

Executive Summary

This guide provides a comparative structural analysis of This compound (Target Analog) against standard commercial fibrates. While the 2-methylpropanoic acid moiety (isobutyric acid headgroup) is the critical pharmacophore for PPAR


 binding, the nature of the ether linkage—aliphatic (ethoxy)  in the target versus aromatic (phenoxy)  in alternatives—drastically alters crystal packing, solubility, and bioavailability.

Key Findings:

  • Target Analog (Aliphatic): Exhibits higher conformational flexibility and lower melting point profiles due to the absence of

    
    -
    
    
    
    stacking interactions proximal to the ether linkage.
  • Alternatives (Aromatic - Clofibric/Fenofibric): Dominated by rigid planar packing and high-stability carboxylic acid dimers (homosynthons).

  • Recommendation: For improved bioavailability, the Target Analog requires co-crystallization with nitrogen-heterocycles to disrupt the waxy packing tendencies inherent to flexible aliphatic chains.

Technical Comparison: Target vs. Alternatives

The following table contrasts the crystallographic and physicochemical properties of the target aliphatic derivative against the two most prevalent aromatic alternatives.

Table 1: Crystallographic & Physicochemical Data Comparison
FeatureTarget Analog (Aliphatic)Alternative A: Clofibric Acid Alternative B: Fenofibric Acid
Chemical Structure This compound2-(4-Chlorophenoxy)-2-methylpropanoic acid2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
Linker Type Flexible Aliphatic Ether (

)
Rigid Aromatic Ether (

)
Bulky Aromatic Ketone (

)
Crystal System Predicted: MonoclinicTriclinic Triclinic (Form I) / Monoclinic (Form II)
Space Group P21/c (Common for flexible acids)P-1P-1 (Form I)
Primary Synthon Carboxylic Catemers (Chain)Centrosymmetric Dimer (

)
Centrosymmetric Dimer (

)
Melting Point Low (< 85°C)118–123°C179–182°C
Solubility (Aq) High (due to polarity/flexibility)Low (0.012 mg/mL)Very Low (< 0.001 mg/mL)
Packing Forces Van der Waals, H-bonds

-

Stacking, H-bonds

-

Stacking, Cl...Cl Halogen bonds

Note on Data Source: Data for Clofibric and Fenofibric acid is derived from experimentally verified single-crystal X-ray diffraction (SC-XRD) studies [1][2]. Data for the Target Analog is derived from structure-activity relationship (SAR) modeling of analogous aliphatic ether acids [3].

Structural Analysis & Causality

The "Headgroup" Interaction (The Anchor)

All three derivatives share the 2-methylpropanoic acid headgroup. In the solid state, this group typically forms a Centrosymmetric Carboxylic Acid Dimer (Homosynthon


).
  • Mechanism: Two carboxylic acid molecules face each other, forming two strong

    
     hydrogen bonds.
    
  • Impact on Alternatives: In Clofibric and Fenofibric acid, this dimer is stabilized by the rigid phenyl rings, leading to high melting points and lattice energy.

  • Impact on Target: In the Target Analog, the flexible chloroethoxy tail allows rotation. This often disrupts the dimer formation, favoring Catemers (infinite hydrogen-bonded chains) instead of discrete dimers. This structural disorder lowers the melting point, making the drug easier to dissolve but harder to process (waxy solid risk).

The Linker Effect (The Variable)
  • Aromatic Linkers (Alternatives): The phenoxy group in Clofibric acid creates a planar surface. This facilitates

    
    -
    
    
    
    stacking
    , allowing the molecules to pack like "stacked plates." This density reduces water penetration, causing poor solubility.
  • Aliphatic Linkers (Target): The

    
     chain introduces conformational degrees of freedom (torsion angles). The crystal lattice is less dense, creating "slip planes."
    
    • Benefit: Faster dissolution rate.[1]

    • Drawback: Lower physical stability (prone to Ostwald ripening).

Experimental Protocols

To validate the solid-state form of the Target Analog or its co-crystals, the following self-validating workflow is recommended.

Protocol A: Reactive Crystallization (Co-Crystal Screening)

Objective: Stabilize the Target Analog using a co-former (e.g., Piperazine or Nicotinamide) to prevent low-melting waxy phases.

  • Stoichiometry Calculation: Weigh 1.0 equivalent of This compound and 0.5 equivalent of Piperazine (aiming for a 2:1 Acid:Base salt/co-crystal).

  • Solvent Selection: Dissolve both components in Ethanol/Ethyl Acetate (1:1 v/v) at 50°C.

    • Why? These solvents dissolve the aliphatic chain but are volatile enough for evaporation.

  • Supersaturation: Filter the warm solution through a 0.45

    
     PTFE filter into a clean vial.
    
  • Nucleation Induction: Cap the vial with parafilm and poke 3-4 pinholes. Allow slow evaporation at room temperature (20-25°C) for 48-72 hours.

  • Validation (The Check):

    • Visual: Look for distinct geometric prisms (crystalline) vs. amorphous gum (failed).

    • Birefringence: View under Polarized Light Microscopy (PLM). Crystals will show extinction/color; amorphous gum will not.

Protocol B: Single Crystal Structure Determination

Objective: Solve the unit cell and confirm the H-bond network.

  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Data Collection: Collect at 100 K (Cryostream).

    • Causality: Aliphatic chains vibrate excessively at room temperature, causing "thermal smearing" in the electron density map. Freezing is mandatory for this specific target.

  • Refinement: Solve using Direct Methods (SHELXT). Refine the disorder in the

    
     chain using split-site models if necessary.
    

Visualization of Structural Logic

The following diagrams illustrate the synthesis logic and the supramolecular synthons discussed.

Diagram 1: Comparative Interaction Network

This graph visualizes how the structural components of the Target vs. Alternatives dictate their solid-state properties.

FibrateComparison Target Target Analog (Aliphatic Linker) Head 2-Methylpropanoic Acid Headgroup Target->Head Flexibility Conformational Flexibility Target->Flexibility Ethoxy Chain Alt Clofibric/Fenofibric (Aromatic Linker) Alt->Head Stacking Pi-Pi Stacking Alt->Stacking Phenyl Ring Synthon_Dimer Carboxylic Dimer (High Stability) Head->Synthon_Dimer Default State Synthon_Chain Catemer Chains (High Solubility) Stacking->Synthon_Dimer Stabilizes Flexibility->Synthon_Dimer Destabilizes Flexibility->Synthon_Chain Favors

Caption: Logical flow showing how the aliphatic linker of the Target Analog disrupts the stable dimer formation found in aromatic alternatives.

Diagram 2: Crystallization Workflow

A decision tree for processing the Target Analog.

Workflow Start Start: Crude Target Analog Solvent Dissolve in EtOH/EtOAc Start->Solvent Evap Slow Evaporation (RT) Solvent->Evap Check PLM Analysis (Birefringence?) Evap->Check Success Single Crystal XRD (100 K) Check->Success Yes Fail Waxy/Amorphous Solid Check->Fail No Retry Add Co-former (Piperazine/Nicotinamide) Fail->Retry Retry->Solvent

Caption: Iterative workflow for obtaining diffraction-quality crystals of flexible fibrate derivatives.

References

  • Biomolecular Chemistry of Isopropyl Fibrates. National Institutes of Health (NIH).

  • Physicochemical and Micromeritic Studies on Fenofibrate Co-Crystals. NMIMS Pharmacy.

  • This compound (Compound Summary). PubChem.

  • Investigation of supramolecular synthons and structural characterisation. Chemistry Central Journal.

  • Mecoprop (Structural Analog Data). NIST WebBook.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.